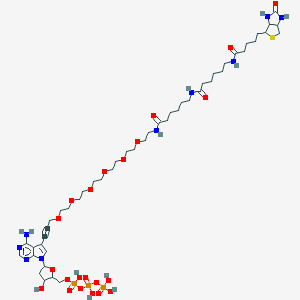
3,5-二甲基-1-金刚烷醇
概述
描述
3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a dense, diamondoid hydrocarbon known for its stability and unique cage-like structure. While the provided papers do not directly discuss 3,5-Dimethyl-1-adamantanol, they do provide insights into the chemistry of related adamantane derivatives, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of adamantane derivatives often involves the manipulation of the adamantyl cation. For instance, the acid-isomerization of 3,4-dimethyl-4-homoadamantanol to 3-ethyl-5-methyl-1-adamantyl cation demonstrates a method for constructing adamantane frameworks with alkyl groups at bridgehead positions . This suggests that similar strategies could be employed for the synthesis of 3,5-Dimethyl-1-adamantanol, although the specific details would depend on the desired substitution pattern.
Molecular Structure Analysis
Adamantane derivatives are known for their rigid, three-dimensional frameworks. The molecular recognition study involving 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane shows the adaptability of the adamantane core in forming one-dimensional motifs through hydrogen bonding . This adaptability, while specific to the compound studied, indicates that 3,5-Dimethyl-1-adamantanol could also engage in directional intermolecular interactions due to its adamantane core.
Chemical Reactions Analysis
Adamantane derivatives exhibit a range of reactivities. For example, 3-R-1-adamantyl methyl ketones can be synthesized from adamantanecarbonyl chlorides and react further to form oximes and ethylamines . This indicates that 3,5-Dimethyl-1-adamantanol may also be amenable to functionalization through similar reaction pathways, potentially leading to the formation of oximes or amines.
Physical and Chemical Properties Analysis
The physicochemical properties of adamantane derivatives, such as diesters of dimethyladamantanol, have been studied, revealing insights into their conformational mobility and thermo-oxidative stability . These studies suggest that 3,5-Dimethyl-1-adamantanol would likely exhibit high thermal stability and limited conformational flexibility due to the adamantane core. The specific physical and chemical properties would, however, need to be determined experimentally.
科学研究应用
合成和物理化学性质
伊夫列娃等人(2018年)的研究集中在合成5,7-二甲基-3-羟甲基-1-金刚烷醇,这是一种相关化合物,具有有限的构象移动性,以及基于它的一系列酯类化合物。他们探索了这些合成二酯的物理化学性质和热氧化稳定性,这可能暗示了对3,5-二甲基-1-金刚烷醇(Ivleva et al., 2018)类似研究方向的研究。
氧化反应中的催化活性
席尔瓦等人(2015年)描述了一种锰卟啉催化剂的合成和表征,该催化剂展示了与1-金刚烷醇相关的产物2-金刚烷醇的显著产率。这项研究提供了关于金刚烷衍生物的潜力,包括3,5-二甲基-1-金刚烷醇,在催化氧化反应(Silva et al., 2015)中的见解。
聚合物化学中含金刚烷二胺
苗等人(2020年)对含金刚烷二胺进行了研究,他们合成了化合物,如1,3-双(4-氨基苯基)金刚烷和1,3-双(3,5-二甲基-4-氨基苯基)金刚烷。然后使用这些化合物制备了半脂环聚酰亚胺,表明金刚烷衍生物在开发具有高热稳定性和光学透明度的材料方面的实用性(Miao et al., 2020)。
自由基聚合动力学
松本等人(1991年)研究了1-金刚烷基丙烯酸甲酯(AdMA)和3,5-二甲基-1-金刚烷基丙烯酸甲酯(DMAdMA)的自由基聚合,指出引入臃肿的金刚烷基团增加了所得聚合物的聚合速率和分子量。这项研究突显了3,5-二甲基-1-金刚烷醇衍生物在增强聚合过程中的潜在作用(Matsumoto et al., 1991)。
安全和危害
The safety data sheet for 3,5-Dimethyl-1-adamantanol indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapours/spray .
作用机制
Target of Action
3,5-Dimethyl-1-adamantanol, also known as 3,5-dimethyladamantan-1-ol, is primarily recognized as an impurity of Memantine . Memantine is a medication used to treat moderate-to-severe Alzheimer’s disease . Therefore, it can be inferred that the primary targets of this compound might be similar to those of Memantine, which are the NMDA (N-methyl-D-aspartate) receptors in the brain. These receptors play a crucial role in memory and learning .
Mode of Action
Memantine acts as a non-competitive antagonist at NMDA receptors, blocking the effects of excessive glutamate that may lead to neuronal dysfunction .
Biochemical Pathways
This pathway is critical for synaptic plasticity, the process that underlies learning and memory .
Result of Action
If it acts similarly to Memantine, it might help to reduce abnormal neuronal excitability caused by excessive glutamate .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,5-Dimethyl-1-adamantanol is not clearly defined in the available resources. Factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity.
It’s important to note that this compound is primarily recognized as an impurity of Memantine , and therefore, its properties and effects might be inferred based on the known actions of Memantine.
属性
IUPAC Name |
3,5-dimethyladamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCITVBZLTEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295485 | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-adamantanol | |
CAS RN |
707-37-9 | |
| Record name | 1-Hydroxy-3,5-dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyladamantan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1-ADAMANTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QMG2CGV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 3,5-dimethyladamantan-1-ol?
A1: There are several approaches to synthesizing 3,5-dimethyladamantan-1-ol:
- From 1,3-dimethyladamantane: This method utilizes bromotrichloromethane and water in the presence of manganese complexes to introduce a hydroxyl group to the adamantane skeleton [].
- Via π-route cyclisation: Reacting α-(endo-bicyclo[3,3,1]non-6-en-3-yl)benzyl alcohol in hot formic acid, followed by hydrolysis, yields 2-phenyladamantan-1-ol as the product. This demonstrates the versatility of the π-route cyclisation for synthesizing substituted adamantanes [].
- From 3,5-dimethyl-1-adamantanol: A patented process describes reacting 3,5-dimethyl-1-adamantanol with oxygen and a nitrile in an organic solvent. Subsequent addition of water yields 1-amido-3,5-dimethyladamantane, which is then hydrolyzed in the presence of an alcohol-containing solvent and an inorganic base to produce 3,5-dimethyladamantan-1-ol [].
Q2: What is the stereochemical outcome of synthesizing substituted adamantanes via the π-route?
A2: The stereochemistry of the final product depends on the reaction conditions and starting materials. For example, cyclization of 2-(endo-bicyclo[3,3,1]non-6-en-3-yl)propan-2-ol in hot formic acid primarily yields the isomer derived from trans-addition to the double bond (4,4-dimethyladamantan-2eq-ol) over the cis-addition product (4,4-dimethyladamantan-2ax-ol) in a 6:1 ratio []. This highlights the importance of carefully controlling reaction parameters for achieving the desired stereochemical outcome.
Q3: Are there any studies on the formation of byproducts during the synthesis of 3,5-dimethyladamantan-1-ol?
A3: Research indicates that dehydrogenated derivatives can form during the oxidative dehydrogenation of adamantanes []. This emphasizes the need for optimizing reaction conditions and purification methods to obtain high yields of the desired 3,5-dimethyladamantan-1-ol product and minimize the formation of unwanted byproducts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

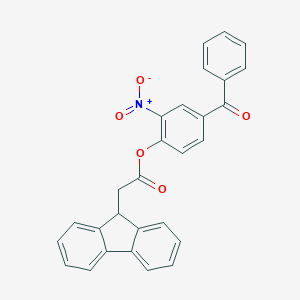


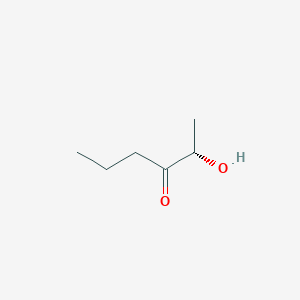
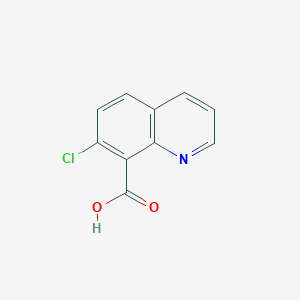

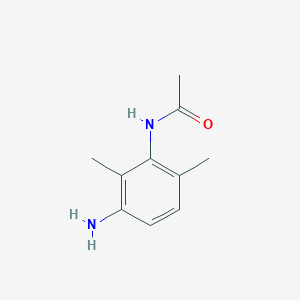
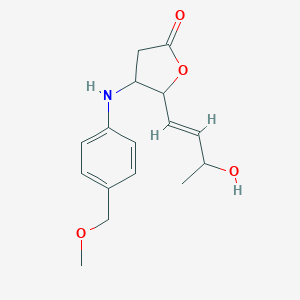

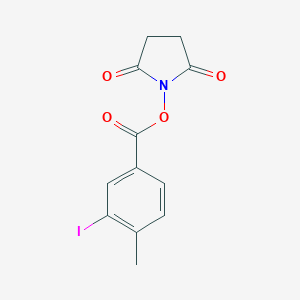
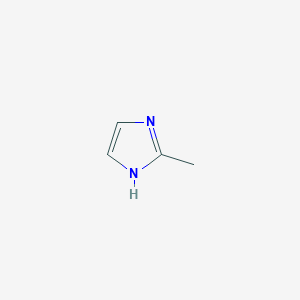
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)

